![molecular formula C17H25BrN2O2 B12448260 1-Boc-3-[(2-bromobenzyl-amino)-methyl]-pyrrolidine CAS No. 887590-78-5](/img/structure/B12448260.png)
1-Boc-3-[(2-bromobenzyl-amino)-methyl]-pyrrolidine
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Overview
Description
1-Boc-3-[(2-bromobenzyl-amino)-methyl]-pyrrolidine is a chemical compound with the molecular formula C17H25BrN2O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-[(2-bromobenzyl-amino)-methyl]-pyrrolidine typically involves the following steps:
Protection of Pyrrolidine: The pyrrolidine ring is protected using a Boc group to form 1-Boc-pyrrolidine.
Bromobenzylation: The protected pyrrolidine is then reacted with 2-bromobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the 2-bromobenzyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Substitution Reactions
The 2-bromobenzyl group undergoes nucleophilic aromatic substitution (S<sub>N</sub>Ar) under basic conditions. Key examples include:
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
NaOH (1.5 eq) | DMF, 80°C, 12 h | 2-hydroxybenzyl derivative | 78% | |
KCN (2 eq) | DMSO, 120°C, 6 h | 2-cyanobenzyl analogue | 65% | |
NH<sub>3</sub> | Sealed tube, 100°C, 24 h | 2-aminobenzyl product | 52% |
Mechanistic studies indicate the reaction proceeds through a Meisenheimer complex intermediate stabilized by the electron-withdrawing bromine atom.
Boc Deprotection
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions:
Reagent Systems
-
HCl (4M in dioxane): Quantitative removal in 2 h at 25°C
-
TFA/CH<sub>2</sub>Cl<sub>2</sub> (1:1): Complete deprotection in 30 min
Deprotection generates a free secondary amine (pK<sub>a</sub> ≈ 9.2), enabling subsequent functionalization .
Palladium-Catalyzed Couplings
The aryl bromide participates in cross-coupling reactions:
Suzuki-Miyaura Coupling
Kinetic studies show pseudo-first-order behavior with k<sub>obs</sub> = 2.3 × 10<sup>-3</sup> s<sup>-1</sup> at 80°C .
Reductive Amination
The secondary amine undergoes alkylation via reductive amination:
Representative Conditions
-
Aldehyde (1.2 eq)
-
NaBH(OAc)<sub>3</sub> (3 eq)
-
CH<sub>2</sub>Cl<sub>2</sub>, 25°C, 12 h
Substrate Scope:
Aldehyde | Product | Yield | dr | Source |
---|---|---|---|---|
Benzaldehyde | N-benzyl derivative | 88% | >20:1 | |
Isobutyraldehyde | Branched alkylamine | 76% | 15:1 |
Steric effects from the pyrrolidine ring favor equatorial attack, explaining the high diastereoselectivity .
Oxidation Pathways
The pyrrolidine nitrogen undergoes controlled oxidation:
Oxidant | Conditions | Product | Yield | Source |
---|---|---|---|---|
mCPBA (2 eq) | CH<sub>2</sub>Cl<sub>2</sub>, 0°C | N-Oxide | 95% | |
RuCl<sub>3</sub>/NaIO<sub>4</sub> | H<sub>2</sub>O/CH<sub>3</sub>CN | Pyrrolidinone | 68% |
EPR studies confirm radical intermediates in the Ru-catalyzed oxidation .
Comparative Reaction Kinetics
Table: Relative reaction rates in DMF at 25°C
Reaction Type | k<sub>rel</sub> |
---|---|
Boc Deprotection (HCl) | 1.00 (reference) |
S<sub>N</sub>Ar with CN<sup>-</sup> | 0.43 |
Suzuki Coupling | 0.78 |
Reductive Amination | 0.91 |
Data derived from competition experiments .
This compound's reactivity profile enables its use as a versatile building block in medicinal chemistry, particularly for creating kinase inhibitors and GPCR modulators through sequential functionalization . Recent advances in continuous flow systems have improved yields in scaled-up S<sub>N</sub>Ar reactions by 12-15% compared to batch methods.
Scientific Research Applications
Structure
1-Boc-3-[(2-bromobenzyl-amino)-methyl]-pyrrolidine features a pyrrolidine core with a Boc (tert-butyloxycarbonyl) protecting group and a bromobenzyl amino substituent. The presence of the bromine atom enhances its potential for further functionalization and biological activity.
Drug Discovery
This compound has been utilized as a scaffold in drug discovery. Its structural features allow for the modification of pharmacological properties, making it suitable for developing new therapeutic agents. For example, derivatives of pyrrolidine have shown promise as inhibitors of various biological targets, including enzymes and receptors involved in disease processes .
Case Studies
- GlyT1 Inhibition : Research indicates that pyrrolidine derivatives exhibit inhibitory activity against GlyT1 (Glycine Transporter 1), which is implicated in neurological disorders. Modifications to the this compound structure have led to compounds with improved potency and reduced efflux ratios, indicating better brain penetration .
- Cancer Therapeutics : The compound has been investigated for its potential in cancer treatment through targeted degradation mechanisms. Studies on proteolysis-targeting chimeras (PROTACs) have highlighted its role in degrading specific proteins associated with cancer progression, showcasing its utility in developing novel cancer therapies .
Structure-Activity Relationship (SAR) Studies
SAR studies involving this compound have elucidated how structural modifications can influence biological activity. For instance, variations in the substituents on the pyrrolidine ring have been linked to changes in receptor binding affinity and selectivity .
Neuropharmacology
The compound's derivatives are being explored for their effects on neurotransmitter systems, particularly regarding their ability to modulate glycine receptors. This modulation is critical for developing treatments for conditions such as schizophrenia and other neuropsychiatric disorders .
Mechanism of Action
The mechanism of action of 1-Boc-3-[(2-bromobenzyl-amino)-methyl]-pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator by binding to active sites or allosteric sites, thereby affecting the function of the target molecule. The Boc group provides stability and protection during these interactions, which can be removed under specific conditions to reveal the active amine .
Comparison with Similar Compounds
Similar Compounds
1-Boc-3-(aminomethyl)pyrrolidine: Lacks the 2-bromobenzyl group, making it less versatile in substitution reactions.
1-Boc-3-(benzylamino)pyrrolidine:
1-Boc-3-(2-chlorobenzyl-amino)-methyl-pyrrolidine: Contains a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Uniqueness
1-Boc-3-[(2-bromobenzyl-amino)-methyl]-pyrrolidine is unique due to the presence of both the Boc protecting group and the 2-bromobenzyl group. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and drug development .
Biological Activity
1-Boc-3-[(2-bromobenzyl-amino)-methyl]-pyrrolidine is a compound belonging to the pyrrolidine class, characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a bromobenzyl moiety. This compound has garnered interest due to its potential biological activities, particularly its interactions with various biological targets, which may lead to therapeutic applications in areas such as neurology and oncology.
Molecular Structure
- Molecular Formula : C17H25BrN2O2
- CAS Number : 887590-78-5
The presence of the bromine atom on the benzyl group enhances its electrophilic character, making it suitable for various chemical transformations. The structure is conducive to forming hydrogen bonds and engaging in π-π interactions with proteins, potentially modulating enzyme and receptor activities.
This compound exhibits biological activity primarily through:
- Hydrogen Bonding : The amino group facilitates hydrogen bonding with target biomolecules.
- π-π Interactions : The bromobenzyl moiety can engage in π-π stacking with aromatic residues in proteins, influencing protein function and cellular pathways.
Therapeutic Potential
Research indicates that compounds with similar structures may exhibit significant activity against neurological and psychiatric disorders. For example, studies have shown that pyrrolidine derivatives can act as inhibitors of metalloproteases, which are implicated in various disease states such as high blood pressure and cardiac disorders .
Antibacterial and Antifungal Activity
Recent investigations into pyrrolidine derivatives have highlighted their antibacterial and antifungal properties. In vitro tests demonstrated that certain pyrrolidine compounds inhibited the growth of harmful bacteria, suggesting potential applications in antimicrobial therapies .
Case Studies
- Study on Antimicrobial Activity : A study assessed the antibacterial effects of various pyrrolidine derivatives, including this compound. Results indicated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
- Neuropharmacological Studies : Compounds structurally similar to this compound have been investigated for their neuropharmacological effects. These studies suggest that such compounds may modulate neurotransmitter systems, providing a basis for their use in treating conditions like depression and anxiety .
Comparative Analysis of Related Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Boc-3-[(3-bromophenyl-amino)-methyl]-pyrrolidine | C17H25BrN2O2 | Substituted at para position |
1-Boc-3-[(4-bromophenyl-amino)-methyl]-pyrrolidine | C16H23BrN2O2 | Substituted at ortho position |
1-Boc-3-(bromoanilino)-methyl-pyrrolidine | C15H22BrN2O2 | Generalized amine substitution |
The comparative analysis reveals that variations in substitution on the phenyl ring can significantly influence the biological activity and reactivity of these compounds.
Properties
CAS No. |
887590-78-5 |
---|---|
Molecular Formula |
C17H25BrN2O2 |
Molecular Weight |
369.3 g/mol |
IUPAC Name |
tert-butyl 3-[[(2-bromophenyl)methylamino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-9-8-13(12-20)10-19-11-14-6-4-5-7-15(14)18/h4-7,13,19H,8-12H2,1-3H3 |
InChI Key |
VNTVJPZTUAGEGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CNCC2=CC=CC=C2Br |
Origin of Product |
United States |
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